N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-14-8-9-15(2)20(14)17-12-10-16(11-13-17)19-23(21,22)18-6-4-3-5-7-18/h3-13,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWQGQONIJPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with a suitable aromatic aldehyde under acidic conditions.
Attachment to the Phenyl Ring: The resulting 2,5-dimethylpyrrole is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Benzenesulfonamide Group: Finally, the phenyl ring is functionalized with a benzenesulfonamide group using sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 320.43 g/mol. Its structure features a benzenesulfonamide group attached to a phenyl ring that is further substituted with a pyrrole derivative, specifically 2,5-dimethyl-1H-pyrrole. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing pyrrole moieties exhibit significant anticancer properties. N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that derivatives of this compound can effectively target microtubules in drug-resistant cancer cells, leading to enhanced cytotoxicity against various cancer lines .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of benzenesulfonamide derivatives could lead to improved efficacy against multidrug-resistant cancer cells. The results highlighted the importance of the pyrrole ring in enhancing binding affinity to tubulin, thus promoting apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various bacterial strains. The presence of the sulfonamide group is known to enhance antibacterial activity by interfering with folate synthesis in bacteria.
Case Study:
In a recent investigation, the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics like amikacin .
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Chemical Identity :
- CAS Registry Number : 694478-34-7
- Molecular Formula : C₁₃H₁₆N₂O₂S
- Molecular Weight : 264.34 g/mol
- Structural Features: Comprises a benzenesulfonamide core substituted at the para position with a 2,5-dimethylpyrrole moiety.
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Cytotoxicity and Anticancer Potential
- Pyrazoline Derivatives () : Exhibit IC₅₀ values <10 μM in SRB assays (a standard cytotoxicity test ) against cancer cell lines. Activity correlates with substituent bulk and electron-withdrawing groups .
- Isoxazole Derivatives (): Compound 7 (propanamide derivative) shows moderate cytotoxicity (IC₅₀ ~25 μM), while 6a (thioureido-propanoic acid) has lower activity, suggesting that sulfonamide-linked amides enhance membrane permeability .
- Target Compound: No direct cytotoxicity data available.
Enzyme Inhibition
- Pyrazoline Derivatives : Inhibit carbonic anhydrase isoforms (e.g., CA IX/XII) with Kᵢ values <100 nM, attributed to the hydroxyphenyl group’s metal-coordinating ability .
- Pyrrolidinone Derivatives (): The 3,3-dimethyl-2,5-dioxopyrrolidine substituent likely enhances binding to enzyme active sites via hydrogen bonding, though specific data are lacking .
Physicochemical and Pharmacokinetic Properties
Table 2: Solubility and Stability Trends
Biological Activity
N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
- CAS Number : Not explicitly listed in the sources, but can be derived from its components.
The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a pyrrole moiety. This structural configuration is significant for its biological interactions.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit substantial antibacterial properties. For instance, derivatives containing the pyrrole ring have shown increased potency against various bacterial strains compared to traditional antibiotics like ampicillin and streptomycin . The mechanism often involves inhibition of bacterial topoisomerases, specifically targeting GyrB and ParE enzymes .
Anticancer Properties
Several studies have highlighted the anticancer potential of sulfonamide derivatives. For example, compounds with similar moieties have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cell lines . The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl ring enhances cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | HCT-15 | 12.5 | High |
| Compound B | MCF-7 | 8.0 | Very High |
Antiviral Activity
Emerging evidence suggests that this compound may also possess antiviral properties. Similar compounds have been reported to inhibit hepatitis C virus replication by interfering with cyclooxygenase pathways . This highlights the potential for developing antiviral therapies based on this chemical scaffold.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication and repair.
- Cell Cycle Arrest : It has been observed that certain sulfonamides can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Interaction with Cellular Targets : Molecular dynamics simulations suggest that these compounds interact with proteins through hydrophobic contacts, which is critical for their activity against cancer cells .
Study 1: Antibacterial Efficacy
A study conducted on various sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics .
Study 2: Anticancer Activity
In vitro studies on a series of sulfonamide derivatives showed promising results against breast cancer cell lines. The most potent derivative had an IC50 value significantly lower than doxorubicin, indicating superior efficacy .
Q & A
Q. What are the optimal synthetic routes for N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide, considering steric hindrance and regioselectivity?
The synthesis typically involves sequential functionalization of the phenylpyrrole core and sulfonamide coupling. Key steps include:
- Pyrrole Substitution : Introducing dimethyl groups at the 2,5-positions of pyrrole via electrophilic substitution, using methylating agents under controlled pH (e.g., acetic acid catalysis) to avoid over-substitution .
- Sulfonylation : Coupling the pyrrole-phenyl intermediate with benzenesulfonyl chloride in anhydrous THF or DCM, using triethylamine to scavenge HCl and prevent side reactions. Reaction monitoring via TLC is critical to avoid dimerization byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .
Q. How can the molecular structure of this compound be confirmed experimentally?
Q. What safety protocols are recommended for handling this compound in the lab?
- PPE : Gloves (nitrile), goggles, and lab coats are mandatory due to potential irritancy of sulfonamides .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Data from structurally similar sulfonamides suggest low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .
Q. What analytical methods are suitable for assessing purity and stability?
- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/0.1% formic acid) detects impurities <0.1% .
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C confirms thermal stability under standard storage conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the dimethylpyrrole moiety in biological activity?
- Comparative Assays : Synthesize analogs with pyrrole substituents (e.g., ethyl, chloro) and test inhibitory effects on carbonic anhydrase isoforms (e.g., hCA-II/IX). The dimethyl group’s hydrophobicity may enhance membrane permeability, as seen in related benzenesulfonamides .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) can model interactions between the pyrrole ring and enzyme active sites, identifying key van der Waals contacts .
Q. How should researchers resolve contradictions in reported biological data (e.g., IC₅₀ variability across studies)?
- Assay Standardization : Validate protocols using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).
- Buffer Optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions, as sulfonamide ionization affects binding affinity .
- Data Normalization : Report IC₅₀ values relative to enzyme concentration and incubation time to enable cross-study comparisons .
Q. What mechanistic insights explain its activity as a carbonic anhydrase inhibitor?
- Zinc-Binding Studies : The sulfonamide group coordinates with the active-site Zn²⁺ ion, as confirmed by X-ray crystallography of analogous compounds. Competitive inhibition assays (Ki < 10 nM) suggest high affinity .
- pH-Dependent Activity : Protonation of the pyrrole nitrogen at physiological pH may modulate enzyme interaction, as shown in fluorescence quenching experiments .
Q. How can researchers design stability studies to assess degradation under varying conditions?
- Forced Degradation : Expose the compound to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH, 70°C), and oxidative stress (3% H₂O₂). Monitor degradation via HPLC-MS to identify major byproducts (e.g., sulfonic acid derivatives) .
- Long-Term Stability : Store samples at 25°C/60% RH for 12 months, with periodic assays for potency and impurity profiling .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility (>1 mg/mL).
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt, as demonstrated for related aryl sulfonamides .
Q. How do electronic effects of substituents influence spectroscopic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
